molecular formula C26H28N6O B3610136 4-[4-(2-methyl-4-quinolinyl)-1-piperazinyl]-2-(4-morpholinyl)quinazoline

4-[4-(2-methyl-4-quinolinyl)-1-piperazinyl]-2-(4-morpholinyl)quinazoline

Cat. No.: B3610136
M. Wt: 440.5 g/mol
InChI Key: LESDLCWOPPOKFO-UHFFFAOYSA-N
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Description

“4-[4-(2-methyl-4-quinolinyl)-1-piperazinyl]-2-(4-morpholinyl)quinazoline” is a chemical compound with the molecular formula C26H28N6O . It has an average mass of 440.540 Da and a monoisotopic mass of 440.232452 Da .


Synthesis Analysis

The synthesis of related compounds such as 2-methyl-4-quinolinol has been studied . An efficient and solvent-free method was used to synthesize 2-methyl-4-quinolinol . The process involved the condensation of aniline with ethyl acetoacetate in the presence of sulfuric acid adsorbed silica gel (H2SO4–silica) under solvent-free conditions . The resulting enaminone system was subject to acid-catalyzed cyclization to yield 2-methyl-4-quinolinol .


Molecular Structure Analysis

The molecular structure of related compounds such as 2-methyl-4-quinolinol has been investigated using the density functional (DFT/B3LYP) method with 6-311++G (d,p) and 6-311++G (2d,p) basis sets . According to calculations, the keto form of 2-methyl-4-quinolinol is more stable than the annual form, and the dimeric conformation is predicted to be more stable than the monomeric conformations .


Chemical Reactions Analysis

The chemical reactions of related compounds such as 2-methyl-4-quinolinol have been studied . The molecule orbital contributions were studied by using total (TDOS) and partial (PDOS) density of states . The UV–visible spectrum of the compound was recorded and the electronic properties, such as HOMO and LUMO energies, were investigated by the time-dependent DFT (TD-DFT) approach .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds such as 2-methyl-4-quinolinol have been analyzed . It has a density of 1.1±0.1 g/cm3, a boiling point of 270.8±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has a flash point of 120.1±27.5 °C and an index of refraction of 1.574 .

Properties

IUPAC Name

4-[4-[4-(2-methylquinolin-4-yl)piperazin-1-yl]quinazolin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O/c1-19-18-24(20-6-2-4-8-22(20)27-19)30-10-12-31(13-11-30)25-21-7-3-5-9-23(21)28-26(29-25)32-14-16-33-17-15-32/h2-9,18H,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESDLCWOPPOKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)C4=NC(=NC5=CC=CC=C54)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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